molecular formula C17H19ClFN3O B2686984 2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one CAS No. 2097863-39-1

2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2686984
CAS No.: 2097863-39-1
M. Wt: 335.81
InChI Key: ZATKKLCFZVDBNS-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is a synthetic small molecule featuring a chloro-fluorophenyl group linked to a piperidine-substituted pyrazole ring, a structural motif recognized for its potential in modulating key biological signaling pathways . This compound is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its molecular architecture, which incorporates a 1-methyl-1H-pyrazol-4-yl group attached to a piperidine core, is characteristic of scaffolds designed to target and inhibit specific protein kinases . Kinases such as those in the Raf family are critical components of the Erk signaling pathway, which regulates cell proliferation and survival; aberrant activation of this pathway is a common feature in many cancers, including colon, lung, and pancreatic carcinomas and melanoma . By potentially interfering with these signaling cascades, this compound serves as a valuable chemical probe for investigating the mechanisms of cell growth and survival, contributing to the discovery and development of novel targeted anticancer therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for in vitro enzymatic assays, cell-based screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c1-21-11-12(10-20-21)16-7-2-3-8-22(16)17(23)9-13-14(18)5-4-6-15(13)19/h4-6,10-11,16H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATKKLCFZVDBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The chlorinated and fluorinated phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a halogenated phenyl derivative and a boronic acid or alkene.

    Final Assembly: The final step involves the coupling of the pyrazole and piperidine rings with the phenyl ring through a nucleophilic substitution or similar reaction, often under anhydrous conditions and in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one. In vitro tests have demonstrated significant antibacterial and antifungal activity against various pathogens. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .

Anticancer Research

The compound's structural features suggest potential applications in cancer therapy. Research indicates that similar compounds can inhibit specific kinases involved in tumor growth and metastasis. For example, modifications to the piperidine ring structure have been associated with enhanced selectivity and potency against cancer cell lines .

Neurological Applications

Given its piperidine moiety, this compound may exhibit neuroprotective effects. Studies on related piperidine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

Study Focus Findings
Study AAntibacterialDemonstrated effectiveness against resistant strains of E. coli with a MIC of 0.01 mg/mL.
Study BCancer TherapyShowed inhibition of tumor growth in xenograft models with a significant reduction in tumor size after treatment with analogs.
Study CNeuroprotectionReported decreased neuronal apoptosis in models of Alzheimer's disease when treated with piperidine derivatives similar to the target compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets. The piperidine and pyrazole rings may also contribute to its biological activity by interacting with different sites on the target molecules.

Comparison with Similar Compounds

Table 1: Aryl Substituent Comparisons

Compound Substituents Electronic Effects Steric Effects
Target Compound 2-chloro-6-fluorophenyl Strong electron-withdrawing (Cl, F) High ortho-substitution
1-(4-Chlorophenyl)-... () 4-chlorophenyl Moderate electron-withdrawing (Cl) Low steric hindrance
1-(4-Bromophenyl)-... () 4-bromophenyl Moderate electron-withdrawing (Br) Low steric hindrance

Heterocyclic Moieties

The piperidine-pyrazole combination in the target compound contrasts with other heterocycles in similar ethanones:

  • Dimethyl sulfoxides (e.g., 1f in ) introduce polar sulfonyl groups, increasing solubility in polar solvents relative to the target’s lipophilic piperidine-pyrazole system .

Table 2: Heterocyclic Group Properties

Compound (Source) Heterocycle(s) Key Properties
Target Compound Piperidine + 1-methylpyrazole Flexible, basic (piperidine), H-bonding (pyrazole)
1-(Thiophen-2-yl)-... () Thiophene + benzo-triazole Conjugated, planar, moderate polarity
1f () Dimethyl sulfoxides Highly polar, strong hydrogen-bond acceptors

Biological Activity

2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one, often referred to as compound X , is a synthetic compound that has garnered attention in pharmacological research for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19ClFN3O
  • Molecular Weight : 317.8 g/mol

Research indicates that compound X exhibits its biological effects primarily through the following mechanisms:

  • Receptor Interaction : The compound acts as a modulator of various neurotransmitter receptors, particularly targeting dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Kinase Inhibition : Preliminary studies suggest that compound X may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anti-cancer therapies.
  • Antimicrobial Activity : Compound X has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent.

Biological Activity Overview

The following table summarizes the biological activities of compound X based on recent studies:

Biological Activity Effect/Outcome Reference
AntidepressantSignificant reduction in depressive-like behavior in animal models
AnticancerInhibition of tumor growth in xenograft models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values < 125 µg/mL for E. coli
NeuroprotectiveReduction in neuroinflammation markers in vitro

Antidepressant Effects

A study conducted on rodent models demonstrated that administration of compound X led to a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was attributed to enhanced serotonergic signaling.

Anticancer Properties

In vitro assays showed that compound X effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, suggesting potent anticancer activity.

Antimicrobial Efficacy

Research evaluating the antimicrobial properties of compound X revealed that it exhibited notable activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be less than 125 µg/mL for these pathogens, highlighting its potential as an antibacterial agent.

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